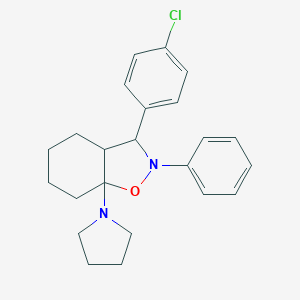![molecular formula C20H17NO2 B282133 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether](/img/structure/B282133.png)
4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether, also known as DPA-714, is a selective radioligand used to visualize and quantify translocator protein (TSPO) expression in vivo. TSPO is a mitochondrial protein that is involved in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer. Due to its potential as a biomarker for disease diagnosis and monitoring, DPA-714 has gained significant attention in the field of medical research.
作用机制
4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether binds to TSPO, which is located on the outer mitochondrial membrane of cells. TSPO is involved in the transport of cholesterol into mitochondria, which is a critical step in the synthesis of steroid hormones. TSPO expression is upregulated in response to cellular stress, such as inflammation and oxidative damage. Therefore, 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether can be used as a marker of cellular stress and inflammation.
Biochemical and Physiological Effects
4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether has been shown to have a high affinity for TSPO, with a dissociation constant (Kd) of 7.7 nM. 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether has also been shown to have a low level of non-specific binding to other proteins and receptors. In vivo studies have demonstrated that 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether has a high brain uptake and a long retention time, making it a suitable radioligand for imaging TSPO expression in the brain.
实验室实验的优点和局限性
One advantage of using 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether is its high selectivity for TSPO, which allows for accurate quantification of TSPO expression in vivo. Additionally, 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether has a low level of non-specific binding, which reduces the likelihood of false-positive results. However, one limitation of using 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether is its relatively low signal-to-noise ratio, which can make it difficult to detect small changes in TSPO expression.
未来方向
There are several future directions for the use of 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether in medical research. One potential application is the use of 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether as a biomarker for the early detection of neuroinflammatory diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether could be used to monitor the efficacy of anti-inflammatory drugs in reducing neuroinflammation. Another potential application is the use of 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether to investigate the role of TSPO in cancer, as TSPO expression has been shown to be upregulated in various cancer types. Finally, further research is needed to optimize the synthesis and radiolabeling of 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether to improve its sensitivity and specificity for TSPO.
合成方法
The synthesis of 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether involves several steps, starting with the reaction of 2-aminobenzophenone with ethyl bromoacetate to form a ketone ester. The ketone ester is then treated with hydroxylamine hydrochloride to produce an oxime, which is subsequently cyclized with triethylorthoformate to form the oxazole ring. The final step involves the methylation of the phenyl group with methyl iodide to yield 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether.
科学研究应用
4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether has been extensively used in preclinical and clinical studies to investigate the role of TSPO in various diseases. For instance, 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether has been used to evaluate the neuroinflammatory response in animal models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether has been used to assess the efficacy of anti-inflammatory drugs in reducing neuroinflammation.
属性
分子式 |
C20H17NO2 |
|---|---|
分子量 |
303.4 g/mol |
IUPAC 名称 |
9-(4-methoxyphenyl)-8,9a-dihydro-6bH-acenaphthyleno[1,2-d][1,3]oxazole |
InChI |
InChI=1S/C20H17NO2/c1-22-15-10-8-14(9-11-15)21-12-23-20-17-7-3-5-13-4-2-6-16(18(13)17)19(20)21/h2-11,19-20H,12H2,1H3 |
InChI 键 |
BYQXURRZEZYMMJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2COC3C2C4=CC=CC5=C4C3=CC=C5 |
规范 SMILES |
COC1=CC=C(C=C1)N2COC3C2C4=CC=CC5=C4C3=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




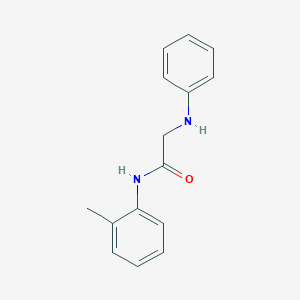
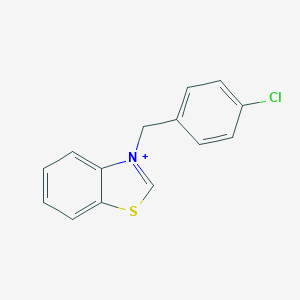
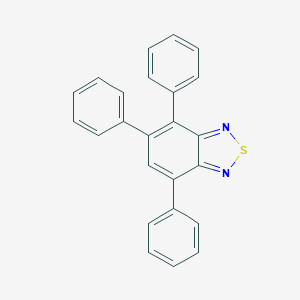
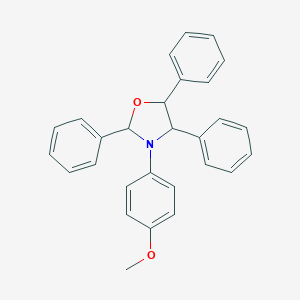
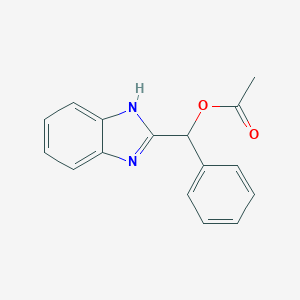
![methyl (1S,11R,12R,13S)-13-methyl-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282062.png)
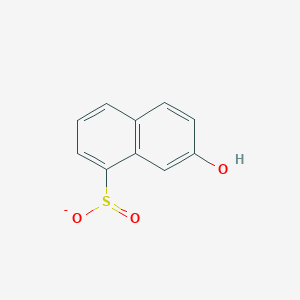
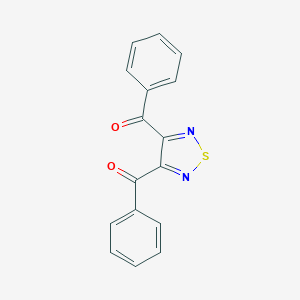
![methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B282068.png)
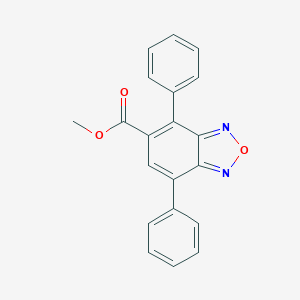
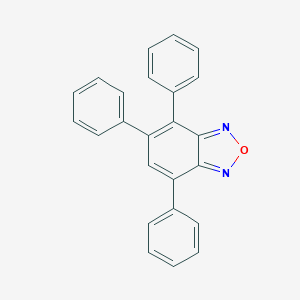
![2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one](/img/structure/B282071.png)
